2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 4-nitrobenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of dyes, catalysts, and polymerizing agents.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo nucleophilic addition-elimination reactions, leading to the formation of intermediates that interact with biological molecules. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)methyl]-1H-imidazole
- 4,5-Dihydro-1H-imidazole
- 4-Nitrophenylmethyl imidazole
Uniqueness
2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole is unique due to the presence of both the nitrophenyl group and the dihydroimidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitrophenyl group enhances its potential for various chemical transformations, while the dihydroimidazole ring provides stability and versatility in different applications.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-13(15)9-3-1-8(2-4-9)7-10-11-5-6-12-10/h1-4H,5-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQVZDDBLLPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514419 |
Source
|
Record name | 2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112030-58-7 |
Source
|
Record name | 2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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